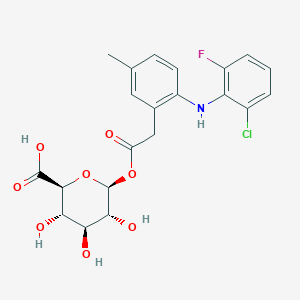
Lumiracoxib-1-o-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumiracoxib-1-o-glucuronide is a metabolite of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis and acute pain. The glucuronidation of lumiracoxib results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib-1-o-glucuronide involves the glucuronidation of lumiracoxib. This process typically occurs in the liver, where lumiracoxib is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid (UDPGA) as a cofactor and the enzyme UGT .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. The process involves the use of liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation reaction. The reaction is carried out in a controlled environment to ensure the efficient conversion of lumiracoxib to its glucuronide metabolite .
Análisis De Reacciones Químicas
Types of Reactions
Lumiracoxib-1-o-glucuronide undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced metabolites.
Substitution: Substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include glutathione (GSH) and N-acetyl-lysine (NAL). These reagents are used as trapping agents in the identification of metabolites formed via acyl-glucuronidation .
Major Products Formed
The major products formed from the reactions of this compound include:
Drug-S-acyl-GSH adducts: Formed through transacylation with GSH.
Schiff base derivatives: Formed through reaction with NAL.
Aplicaciones Científicas De Investigación
Lumiracoxib-1-o-glucuronide has several scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and biotransformation of lumiracoxib.
Biology: Investigated for its role in liver metabolism and potential liver toxicity.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of osteoarthritis and acute pain.
Mecanismo De Acción
The mechanism of action of lumiracoxib-1-o-glucuronide involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2). This compound does not inhibit cyclooxygenase-1 (COX-1) at therapeutic concentrations. The molecular targets include prostaglandin G/H synthase 2 and prostaglandin G/H synthase 1 .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lumiracoxib-1-o-glucuronide include other COX-2 selective inhibitors such as:
- Celecoxib
- Rofecoxib
- Valdecoxib
Uniqueness
This compound is unique due to its high selectivity for COX-2 and its distinct metabolic pathway involving glucuronidation. Unlike other COX-2 inhibitors, this compound has a different structure and binding site on the COX-2 receptor, which contributes to its unique pharmacological profile .
Propiedades
Número CAS |
1260603-22-2 |
|---|---|
Fórmula molecular |
C21H21ClFNO8 |
Peso molecular |
469.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 |
Clave InChI |
GEVZOJTWMGGTTK-ZFORQUDYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
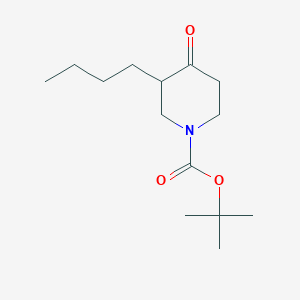
![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)
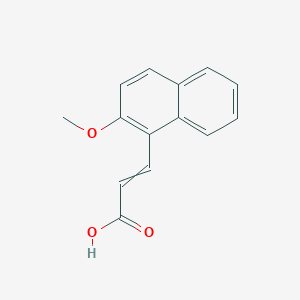



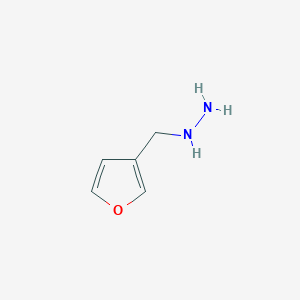

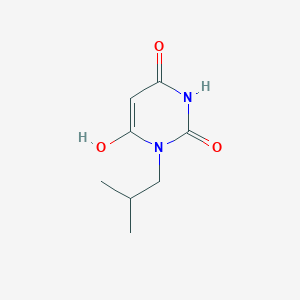


![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
